2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide
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Overview
Description
2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of fluorinated heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the oxolane ring: This can be achieved through cyclization reactions involving fluorinated precursors.
Introduction of the triazole moiety: This step often involves the use of azide-alkyne cycloaddition reactions (click chemistry).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the triazole ring or the oxolane moiety.
Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule, particularly at the fluorinated carbons.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with fluorinated motifs which are valuable in pharmaceuticals and agrochemicals.
Biology
In biological research, fluorinated compounds are often used to study enzyme interactions and metabolic pathways due to their unique properties such as increased metabolic stability and altered lipophilicity.
Medicine
Medicinal applications could include the development of new drugs with improved pharmacokinetic properties. Fluorinated compounds are known to enhance the bioavailability and metabolic stability of pharmaceuticals.
Industry
In industry, this compound might be used in the development of new materials with unique properties such as high thermal stability, chemical resistance, and low surface energy.
Mechanism of Action
The mechanism of action of 2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The fluorine atoms could play a crucial role in enhancing binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide: A similar compound with slight variations in the fluorination pattern or the heterocyclic ring structure.
Fluorinated triazoles: Compounds with similar triazole and fluorinated motifs.
Fluorinated oxolanes: Compounds with similar oxolane and fluorinated motifs.
Uniqueness
The uniqueness of this compound lies in its specific combination of fluorinated oxolane and triazole moieties, which could confer unique chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F9N4O2/c9-4(10,2(22)20-3-18-1-19-21-3)7(15)5(11,12)6(13,14)8(16,17)23-7/h1H,(H2,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKPPUWVNOTQCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)NC(=O)C(C2(C(C(C(O2)(F)F)(F)F)(F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F9N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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